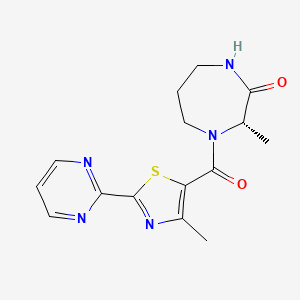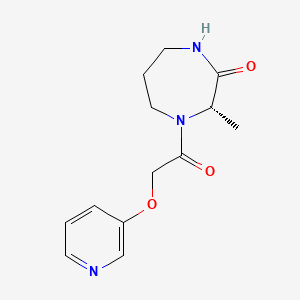![molecular formula C14H22N4O2 B7352282 (3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one, also known as Ro 15-4513, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It has been used extensively in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system.
Wirkmechanismus
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 acts as a selective antagonist of the benzodiazepine receptor, which is a key component of the GABA-A receptor complex. The GABA-A receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA in the central nervous system. Benzodiazepines enhance the activity of the GABA-A receptor by binding to a specific site on the benzodiazepine receptor. This compound 15-4513 blocks the activity of benzodiazepines by binding to this same site on the benzodiazepine receptor.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to block the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines. It has also been shown to block the effects of ethanol on the GABA-A receptor. This compound 15-4513 has been used to study the role of benzodiazepines in the regulation of GABA-A receptor function and the development of tolerance to benzodiazepines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 in scientific research has several advantages. It allows researchers to study the effects of GABA-A receptor activation in the absence of benzodiazepine activity, which can be difficult to achieve with other compounds. This compound 15-4513 is also highly selective for the benzodiazepine receptor, which reduces the risk of off-target effects. However, one limitation of this compound 15-4513 is that it is not a clinically relevant compound, and its effects may not accurately reflect the effects of benzodiazepines in vivo.
Zukünftige Richtungen
There are several potential future directions for research on (3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513. One area of interest is the development of more selective benzodiazepine receptor antagonists that can be used to study the effects of specific benzodiazepines on the GABA-A receptor. Another area of interest is the use of this compound 15-4513 in the development of new treatments for benzodiazepine addiction and withdrawal. Finally, this compound 15-4513 may be useful in the development of new drugs that target the GABA-A receptor for the treatment of anxiety, insomnia, and other disorders.
Synthesemethoden
The synthesis of (3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 involves the reaction of 2-methylimidazole with 4-chlorobutyryl chloride to form 4-(2-methylimidazol-1-yl)butyryl chloride. This intermediate is then reacted with 3-methyl-1,4-diazepin-2-one in the presence of a base to form this compound 15-4513.
Wissenschaftliche Forschungsanwendungen
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 has been used extensively in scientific research to study the mechanism of action of benzodiazepines. It is a selective antagonist of the benzodiazepine receptor, which is a key component of the GABA-A receptor complex. By blocking the action of benzodiazepines on this receptor, this compound 15-4513 has allowed researchers to study the effects of GABA-A receptor activation in the absence of benzodiazepine activity.
Eigenschaften
IUPAC Name |
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11-14(20)16-6-4-9-18(11)13(19)5-3-8-17-10-7-15-12(17)2/h7,10-11H,3-6,8-9H2,1-2H3,(H,16,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNAOQJDDOVUOG-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)CCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)CCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-methyl-4-(3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7352203.png)
![(3S)-3-methyl-4-[3-(1,2,4-triazol-1-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352211.png)
![(3S)-3-methyl-4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352217.png)
![2-methyl-3-[2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B7352221.png)
![(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7352233.png)
![(3S)-4-[2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352242.png)


![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)
![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)

![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
